3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one
Description
3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a trifluoromethyl-substituted pyridine ring linked via an ether oxygen at the 3-position of the pyrrolidinone core.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-3-14-8(5-6)17-7-2-4-15-9(7)16/h1,3,5,7H,2,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZHLCOWVUWCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)pyridine-2-ol with a suitable pyrrolidinone precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues in CB1 Receptor Imaging
Pyrrolidin-2-one derivatives are prominent in positron emission tomography (PET) radioligands targeting the cannabinoid type 1 (CB1) receptor. Key comparisons include:
Key Differences :
- Substituent Effects: The target compound lacks the phenylethylamino group present in [18F]FMPEP-d2 and [11C]-MePPEP, which is critical for CB1 binding. Instead, its pyridinyloxy group may favor interactions with other receptors or enzymes.
Pyrrolidin-2-one Derivatives in Cardiovascular Therapeutics
highlights pyrrolidin-2-one derivatives with arylpiperazine moieties as alpha-adrenoceptor (AR) antagonists. Comparisons include:
Key Differences :
- Pharmacological Targets: The target compound lacks the arylpiperazine-propyl chain critical for alpha-AR binding in derivatives. Its pyridine ring may redirect activity toward non-adrenergic targets.
- Substituent Impact : Chloro or ethoxy groups in compounds enhance alpha-AR affinity, while the trifluoromethylpyridinyloxy group may alter solubility or CNS penetration.
Biological Activity
3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one, identified by its CAS number 2199367-11-6, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyrrolidine ring, suggest diverse biological activities. This article synthesizes available research findings, case studies, and data tables to explore the biological activity of this compound.
The molecular formula of this compound is , with a molecular weight of 246.19 g/mol. The structure includes a pyrrolidine moiety linked to a pyridine ring substituted with a trifluoromethyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2199367-11-6 |
| Molecular Formula | C10H9F3N2O2 |
| Molecular Weight | 246.19 g/mol |
| Density | N/A |
| Boiling Point | N/A |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in therapeutic applications.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related derivatives have shown promising results against various cancer cell lines, suggesting that the presence of the pyridine and pyrrolidine rings may contribute to cytotoxic effects.
Case Study:
A study evaluating the effects of similar compounds on K562 cells (a model for chronic myeloid leukemia) demonstrated that modifications in the trifluoromethyl substitution could lead to enhanced potency against BCR-ABL expressing cells. The IC50 values for these compounds ranged from 12 nM to over 60 nM depending on structural variations, indicating that careful design can optimize biological activity .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For example, structural analogs have been shown to inhibit kinases involved in cancer progression. The inhibition mechanism typically involves binding to the active site of the enzyme, thus blocking substrate access and subsequent phosphorylation events critical for cell cycle regulation.
Table: Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | BCR-ABL | 12 |
| Compound B | SRC | 54 |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
